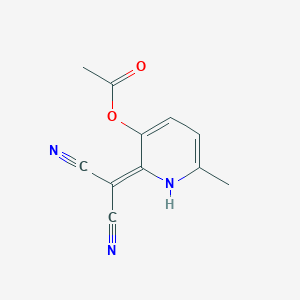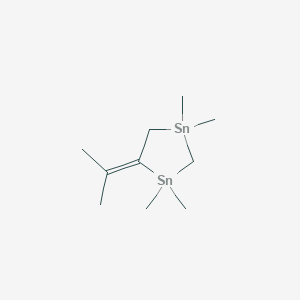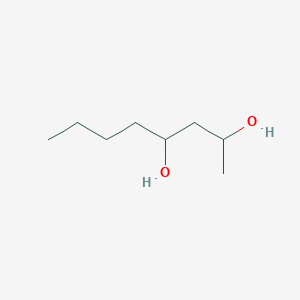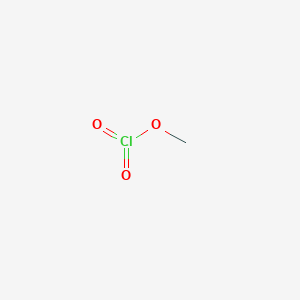
Praseodymium;tin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Praseodymium-tin compounds are a class of materials that combine the rare-earth element praseodymium with tin. Praseodymium is a member of the lanthanide series and is known for its magnetic, electrical, and optical properties. Tin, on the other hand, is a post-transition metal with a wide range of applications in alloys and coatings. The combination of these two elements results in compounds with unique properties that are useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Praseodymium-tin compounds can be synthesized using several methods, including solid-state reactions, mechanoactivation, and two-step processes. One common method involves the solid-state reaction of praseodymium oxide with tin oxide at high temperatures (1350-1500°C) to form praseodymium-tin oxides . Mechanoactivation involves the mechanical milling of praseodymium and tin oxides, followed by heat treatment to achieve the desired compound . The two-step process involves the suspension mixing of initial reagents, followed by heat treatment .
Industrial Production Methods: Industrial production of praseodymium-tin compounds often involves the reduction of praseodymium and tin oxides using reducing agents such as hydrogen or carbon. The reaction is carried out at high temperatures in a controlled atmosphere to prevent oxidation. The resulting praseodymium-tin alloy can be further processed to obtain specific compounds with desired properties .
Análisis De Reacciones Químicas
Types of Reactions: Praseodymium-tin compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, praseodymium in the compound can be oxidized to form praseodymium(III) oxide, while tin can be reduced to form tin(II) oxide . Substitution reactions can occur when praseodymium or tin atoms are replaced by other elements in the compound .
Common Reagents and Conditions: Common reagents used in the reactions of praseodymium-tin compounds include oxygen, hydrogen, and halogens. Oxidation reactions typically occur in the presence of oxygen at elevated temperatures, while reduction reactions can be carried out using hydrogen gas . Substitution reactions often require specific catalysts and reaction conditions to achieve the desired product .
Major Products Formed: The major products formed from the reactions of praseodymium-tin compounds include praseodymium oxides, tin oxides, and various mixed oxides. These products have applications in catalysis, electronics, and materials science .
Aplicaciones Científicas De Investigación
Praseodymium-tin compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation . In biology and medicine, praseodymium-tin compounds are investigated for their potential use in imaging and therapeutic applications . In industry, these compounds are used in the production of high-strength alloys, coatings, and electronic components .
Comparación Con Compuestos Similares
Praseodymium-tin compounds can be compared with other rare-earth metal-tin compounds, such as neodymium-tin and samarium-tin compounds. While all these compounds share similar properties due to the presence of rare-earth elements, praseodymium-tin compounds are unique in their magnetic and optical properties . Neodymium-tin compounds are known for their strong magnetic properties, while samarium-tin compounds are used in high-temperature applications . The specific properties of praseodymium-tin compounds make them suitable for applications where a combination of magnetic, electrical, and optical properties is required .
Propiedades
Fórmula molecular |
PrSn |
|---|---|
Peso molecular |
259.62 g/mol |
Nombre IUPAC |
praseodymium;tin |
InChI |
InChI=1S/Pr.Sn |
Clave InChI |
CKRUJCWIODVFKQ-UHFFFAOYSA-N |
SMILES canónico |
[Sn].[Pr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14362031.png)






![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate](/img/structure/B14362134.png)
